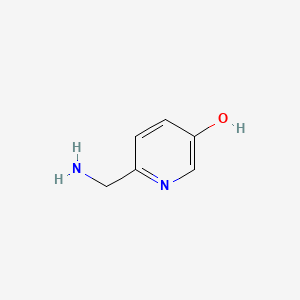

6-(Aminomethyl)pyridin-3-OL

Description

Properties

IUPAC Name |

6-(aminomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSPQOIONHJXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-3-OL can be achieved through several methods. One common method involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:

Starting Materials: 3-hydroxypyridine, formaldehyde, ammonia.

Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.

Procedure: 3-hydroxypyridine is dissolved in water, and formaldehyde is added dropwise with constant stirring. Ammonia is then introduced into the reaction mixture. The reaction is allowed to proceed for several hours until the desired product is formed.

Purification: The product is isolated by filtration, washed with water, and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature. This method offers higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of 6-(formylmethyl)pyridin-3-OL.

Reduction: Formation of 6-(aminomethyl)pyridin-3-amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(Aminomethyl)pyridin-3-OL has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Substituent Position: The placement of functional groups significantly impacts reactivity. For example, 6-(aminomethyl)pyridin-3-OL’s aminomethyl group at the 6-position may enhance steric accessibility compared to 4-(aminomethyl)-6-cyclohexylpyridin-3-ol, where the cyclohexyl group introduces bulkiness .

- Molecular Weight and Solubility: Lower molecular weight analogs like 6-Aminopyridin-3-ol (110.12 g/mol) may exhibit higher aqueous solubility compared to bulkier derivatives such as 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol (201.22 g/mol) .

Biological Activity

6-(Aminomethyl)pyridin-3-OL, also known as this compound hydrochloride, is a pyridine derivative that has garnered attention for its diverse biological activities. Its unique structural features, including an aminomethyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, facilitate interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

The compound is characterized by its ability to participate in hydrogen bonding due to the hydroxyl and aminomethyl groups. This property enhances its reactivity and potential for interaction with enzymes and receptors.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C_7H_10N_2O

- Molecular Weight: 138.17 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor function through specific molecular interactions:

- Hydrogen Bonding: The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- Enzyme Interaction: The hydroxyl group participates in biochemical reactions, potentially acting as a substrate or inhibitor in various enzymatic pathways.

- Neurotransmitter Modulation: Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in combating antibiotic-resistant bacteria.

- Neuropharmacological Effects: Interaction studies have shown that it may influence neurotransmitter receptors, which could lead to therapeutic effects in conditions such as depression or anxiety.

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in disease mechanisms, indicating potential therapeutic applications .

Case Studies and Research Findings

Several studies have provided insights into the biological implications of this compound:

- A study published in PubMed examined the compound's role as a ligand in biochemical assays, demonstrating its capacity to modulate receptor activity effectively .

- Another research article focused on its potential as a therapeutic agent, particularly in neuropharmacology, where it was found to affect neurotransmitter systems significantly.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)pyridin-3-ol | Aminomethyl at position 2 | Moderate enzyme inhibition |

| 5-(Aminomethyl)pyridin-3-ol | Aminomethyl at position 5 | Lower antimicrobial activity |

| 6-(Aminomethyl)pyridin-2-ol | Hydroxyl at position 2 | Limited neuropharmacological effects |

This comparison illustrates that the positioning of functional groups significantly influences the biological activity of pyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.